1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of the urea core and the two organic groups attached to it. The 3,4-dimethoxybenzyl group would have a benzene ring with two methoxy groups attached at the 3 and 4 positions . The 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl group would have a phenyl ring with two methoxy groups attached at the 2 and 4 positions, and a 1,3,4-oxadiazole ring attached at the 5 position.Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on the specific groups attached to the urea core. For example, they can participate in reactions involving the carbonyl group in the urea core, or reactions involving the organic groups attached to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the urea core could contribute to hydrogen bonding interactions, and the methoxy groups on the benzene rings could influence the compound’s solubility .Scientific Research Applications
N-Protecting Group Applications : The use of the 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives highlights the utility of similar moieties in organic synthesis, particularly for protecting nitrogen atoms during reactions (Grunder-Klotz & Ehrhardt, 1991).
Antimicrobial and Antitumor Activities : The synthesis and biological evaluation of novel urea derivatives, including those with oxadiazole structures, have demonstrated promising antimicrobial and antitumor activities. This suggests potential applications in developing new therapeutic agents (Ling et al., 2008).
Oxadiazole N-Mannich Bases : The synthesis of oxadiazole N-Mannich bases and their antimicrobial and anti-proliferative activities further indicate the utility of oxadiazole derivatives in medicinal chemistry, offering a pathway for the development of new drugs with broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).
Corrosion Inhibition : Urea derivatives, especially those incorporating triazinyl groups, have been evaluated for their efficacy as corrosion inhibitors. This application is critical in materials science, especially for protecting metals in acidic environments, showcasing the compound's potential utility in industrial applications (Mistry et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-26-13-6-7-14(16(10-13)28-3)18-23-24-20(30-18)22-19(25)21-11-12-5-8-15(27-2)17(9-12)29-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXIOFOZSTLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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